

Application Notes: BDP TMR Carboxylic Acid Protein Labeling

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Compound of Interest

Compound Name: BDP TMR carboxylic acid

Cat. No.: B1192297

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Introduction

BDP TMR (BODIPY-TMR) is a bright, photostable fluorescent dye belonging to the borondipyrromethene family.[1] With spectral properties similar to Tetramethylrhodamine (TAMRA), BDP TMR offers a significant advantage with a much higher fluorescence quantum yield, approaching unity.[2] Its carboxylic acid derivative allows for covalent conjugation to primary amines on proteins and other biomolecules through a carbodiimide-mediated reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][3][4]

This two-step process first activates the carboxylic acid group of the dye with EDC and NHS to form a more stable, amine-reactive NHS ester intermediate.[3] This intermediate then readily reacts with primary amine groups (e.g., the N-terminus or the side chain of lysine residues) on the target protein to form a stable amide bond.[3][5] This method is a cornerstone of bioconjugation, enabling researchers to fluorescently label proteins for a wide array of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[1][2] Proper purification and characterization, particularly determining the Degree of Labeling (DOL), are critical subsequent steps to ensure the quality and reproducibility of experimental results.[6][7]

Quantitative Data

Quantitative parameters are crucial for successful and reproducible protein labeling. The tables below summarize the key spectral properties of the BDP TMR dye and the necessary

parameters for calculating the Degree of Labeling (DOL).

Table 1: Spectroscopic Properties of BDP TMR Dye

Property	Value	Reference
Maximum Excitation (λ_{ex})	~542 nm	[1][2]
Maximum Emission (λ_{em})	~574 nm	[1][2]
Molar Extinction Coefficient (ϵ)	~80,000 M ⁻¹ cm ⁻¹	Not explicitly found, but typical for BODIPY dyes.
Recommended Filter Set	TAMRA / TRITC	[2]

Table 2: Parameters for Degree of Labeling (DOL) Calculation

Parameter	Symbol	Description
Absorbance of Labeled Protein at 280 nm	A ₂₈₀	Used to determine the protein concentration. The dye's absorbance at this wavelength must be accounted for. [8] [9]
Absorbance of Labeled Protein at λ_{max}	A _{max}	The maximum absorbance of the BDP TMR dye, used to determine the concentration of the conjugated dye. [8] [9]
Molar Extinction Coefficient of Protein	ϵ_{prot}	A constant specific to the target protein (e.g., IgG is ~210,000 M ⁻¹ cm ⁻¹). [6]
Molar Extinction Coefficient of Dye	ϵ_{dye}	A constant specific to the fluorescent dye (see Table 1). [9]
Correction Factor	CF	Accounts for the dye's absorbance at 280 nm. Calculated as (A ₂₈₀ of free dye) / (A _{max} of free dye). [9]

Experimental Protocols

This section provides a detailed two-step protocol for labeling proteins with **BDP TMR carboxylic acid** using EDC and Sulfo-NHS chemistry.

A. Required Materials and Reagents

- Protein: Purified protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, MES, HEPES). Avoid buffers like Tris or glycine.
- BDP TMR Carboxylic Acid:** (e.g., AxisPharm, AP10645; Lumiprobe, 62490)[\[1\]](#)[\[10\]](#)
- EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (e.g., Thermo Scientific, 22980) [\[11\]](#)

- Sulfo-NHS (N-hydroxysulfosuccinimide): (e.g., Thermo Scientific, 24510)[11]
- Activation Buffer: 0.1 M MES (4-morpholinoethanesulfonic acid), pH 4.5-6.0.[3][11]
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[3][11]
- Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.
- Solvent: Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).
- Purification: Desalting column (e.g., Zeba Spin Desalting Columns) or dialysis equipment.
[12]

B. Protocol: Two-Step Protein Labeling

This protocol is optimized for labeling 1 mg of a typical IgG antibody (~150 kDa). Molar ratios may need to be adjusted for other proteins.

Step 1: Activation of **BDP TMR Carboxylic Acid**

- Prepare Dye: Dissolve ~0.5 mg of **BDP TMR carboxylic acid** in 50 µL of anhydrous DMSO to create a ~25 mM stock solution.
- Prepare Activators: Immediately before use, prepare 10 mg/mL solutions of EDC (~52 mM) and Sulfo-NHS (~46 mM) in room temperature, anhydrous DMSO or cold Activation Buffer.
- Activation Reaction: In a microcentrifuge tube, combine the following:
 - 10 µL of ~25 mM **BDP TMR Carboxylic Acid**
 - 10 µL of ~52 mM EDC solution
 - 10 µL of ~46 mM Sulfo-NHS solution
- Incubate: Mix well and incubate for 15 minutes at room temperature, protected from light.[3]
This creates the amine-reactive Sulfo-NHS ester of BDP TMR.

Step 2: Conjugation to the Protein

- **Prepare Protein:** Dissolve 1 mg of the protein in 500 μL of Coupling Buffer (e.g., PBS, pH 7.2).
- **Combine:** Add the entire 30 μL activation mixture from Step 1 to the protein solution.
- **Incubate:** Mix gently and react for 2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed for 4 hours at 4°C.

Step 3: Quenching the Reaction

- **Stop Reaction:** Add 50 μL of 1 M Tris-HCl, pH 8.5 to the reaction mixture to quench any unreacted dye.
- **Incubate:** Incubate for an additional 30 minutes at room temperature.

C. Protocol: Purification of Labeled Protein

Removal of unconjugated dye is essential for accurate characterization.^{[6][12]} Size-exclusion chromatography is the most common method.^[12]

- **Equilibrate Column:** Prepare a desalting column according to the manufacturer's instructions, equilibrating it with Coupling Buffer (PBS).
- **Apply Sample:** Carefully load the entire quenched reaction mixture onto the center of the column resin.
- **Centrifuge/Elute:** Centrifuge the column (if a spin column) or begin collecting fractions (if a gravity-flow column).
- **Collect Protein:** The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer on the column. Collect the colored protein fraction(s).^[13]

D. Protocol: Characterization (Degree of Labeling)

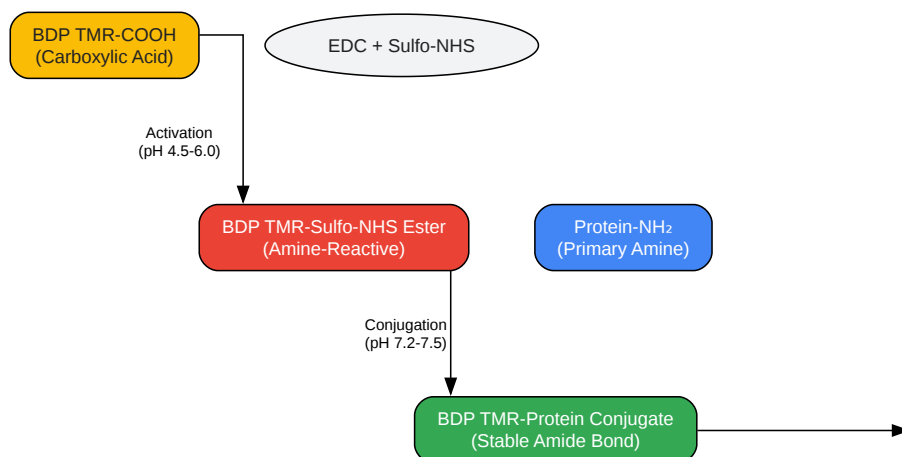
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.^[8]

- Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~542 nm (A_{max}).^[7]
- Calculate Protein Concentration:
 - Protein Conc. (M) = $[A_{280} - (A_{max} \times CF)] / \epsilon_{prot}$
 - Where CF is the correction factor for the dye's absorbance at 280 nm.^[9]
- Calculate Dye Concentration:
 - Dye Conc. (M) = A_{max} / ϵ_{dye}
- Calculate DOL:
 - $DOL = [Dye\ Concentration\ (M)] / [Protein\ Concentration\ (M)]$
 - An ideal DOL for antibodies is typically between 2 and 10.^[6]

Diagrams and Workflows

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical activation and conjugation process.

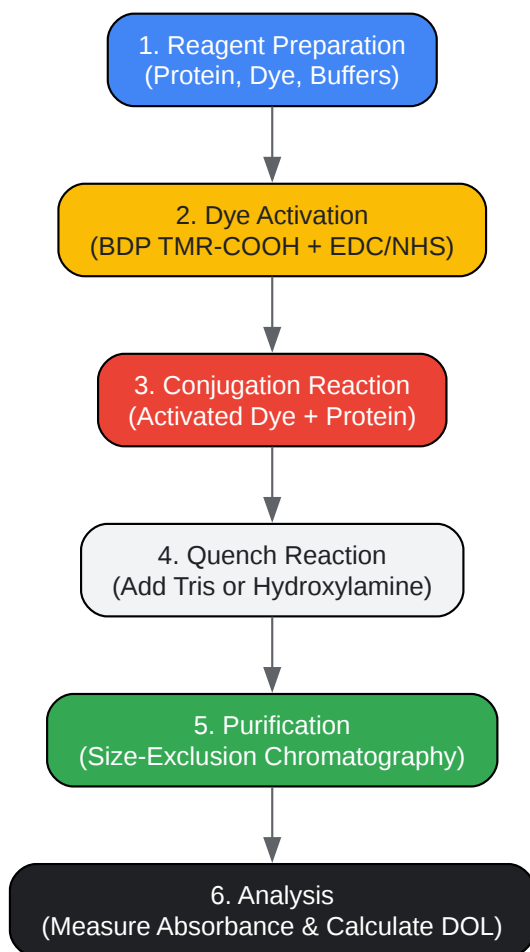


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Caption: EDC/NHS chemistry pathway for labeling proteins.

Experimental Workflow

This diagram outlines the complete experimental procedure from reagent preparation to final analysis.



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